Tos-PEG16-OH

Description

Properties

Molecular Formula |

C39H72O19S |

|---|---|

Molecular Weight |

877.0 g/mol |

IUPAC Name |

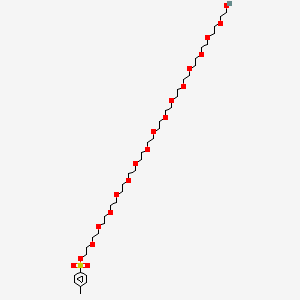

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C39H72O19S/c1-38-2-4-39(5-3-38)59(41,42)58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-40/h2-5,40H,6-37H2,1H3 |

InChI Key |

SOMKIABDPJWBJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Anionic Polymerization and Subsequent Tosylation

The foundation of Tos-PEG16-OH synthesis often begins with the preparation of HO-PEG16-OH, a homobifunctional PEG with hydroxyl termini. As detailed in BOC Sciences’ PEG synthesis protocols, anionic polymerization of ethylene oxide (EO) using initiators like methanol or water produces PEG with controlled molecular weight and terminal hydroxyl groups. For HO-PEG16-OH, polymerization is terminated to yield 16 repeating EO units, with a molecular weight of approximately 722.86 g/mol .

The conversion of HO-PEG16-OH to this compound involves tosylation, where one hydroxyl group is replaced with a tosyl moiety. This two-step process, adapted from PEG-bis-amine synthesis methodologies , begins with dissolving HO-PEG16-OH in an anhydrous solvent such as toluene or methylene chloride. Triethylamine (TEA) is added to deprotonate the hydroxyl group, followed by the introduction of p-toluenesulfonyl chloride (tosyl chloride). The reaction proceeds via nucleophilic substitution, forming this compound and hydrochloric acid as a byproduct .

Key Reaction Parameters:

-

Solvent: Toluene or methylene chloride

-

Base: Triethylamine (1.2–2.0 equivalents relative to PEG)

-

Temperature: 0–25°C (prevents di-tosylation)

-

Reaction Time: 12–24 hours

Purification involves precipitation in cold diethyl ether or acetone, yielding this compound with >95% purity . Challenges include avoiding di-tosylation, which is mitigated by controlling stoichiometry (limiting tosyl chloride to 1.05 equivalents) .

Stepwise Organic Synthesis via Iterative Coupling

For applications requiring monodisperse this compound, stepwise organic synthesis offers superior control. As demonstrated in solid-phase PEG synthesis , tetraethylene glycol derivatives serve as building blocks. Each monomer contains a tosyl group at one terminus and a dimethoxytrityl (DMTr)-protected hydroxyl at the other. The Wang resin, functionalized with 4-benzyloxy benzyl alcohol, anchors the growing PEG chain .

Synthetic Cycle:

-

Deprotonation: The resin-bound PEG is treated with tert-butyl potassium (t-BuOK) to generate an alkoxide.

-

Coupling: The alkoxide reacts with the tosyl-DMTr tetraethylene glycol monomer via Williamson ether synthesis.

-

Detritylation: Trifluoroacetic acid (TFA) removes the DMTr group, exposing the hydroxyl for the next cycle .

Repeating this cycle four times (4 monomers × 4 EO units each) yields this compound. Cleavage from the resin using TFA produces the final product with near-monodisperse molecular weight distribution (PDI <1.05) .

Advantages:

-

Eliminates chromatography, reducing purification complexity .

-

Enables incorporation of functional groups at specific positions.

Solid-Phase Synthesis for High-Purity this compound

Solid-phase techniques, as described in PMC studies , leverage polystyrene resins to anchor PEG chains during synthesis. This compound is assembled by iteratively coupling tosyl-activated tetraethylene glycol monomers. Each coupling step is followed by detritylation to expose the next reactive site.

Example Protocol:

-

Resin Loading: 1.0 mmol/g Wang resin.

-

Monomer Structure: Tosyl-O-(CH₂CH₂O)₄-DMTr.

-

Coupling Agent: t-BuOK in tetrahydrofuran (THF).

This method achieves >98% yield per coupling cycle, with final product purity confirmed via ESI-MS and NMR .

Comparative Analysis of Synthesis Routes

Functionalization and Applications

This compound’s tosyl group serves as a versatile leaving group for further functionalization. In PROTAC synthesis, it reacts with amines to form stable sulfonamide linkages . For drug delivery, the hydroxyl group facilitates conjugation to targeting moieties.

Case Study:

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl group (-OTs) serves as an excellent leaving group, facilitating nucleophilic displacement reactions under mild conditions.

Mechanistic Insight : The tosyl group’s electron-withdrawing nature stabilizes the transition state during SN2 reactions, enabling efficient substitution even at room temperature .

Hydroxyl Group Functionalization

The terminal -OH group can be modified via esterification, etherification, or oxidation:

-

Esterification : Reacting with activated carboxylic acids (e.g., NHS esters) forms stable esters for bioconjugation.

-

Etherification : Alkylation with alkyl halides or epoxides generates ether-linked prodrugs or polymers .

-

Oxidation : Controlled oxidation (e.g., using TEMPO/NaClO) converts -OH to -COOH, enabling further carboxylate coupling .

Example : Reaction with succinic anhydride yields PEG16-carboxylic acid, a precursor for NHS ester activation .

Stability and Solubility Considerations

Scientific Research Applications

Bioconjugation and Drug Delivery

Overview : The incorporation of Tos-PEG16-OH in bioconjugation strategies enhances the solubility and stability of therapeutic agents. Its hydrophilic PEG component improves the pharmacokinetics of drugs.

Applications :

- Antibody-Drug Conjugates (ADCs) : this compound is utilized to link cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity.

- Nanocarriers : The compound can be employed in the formulation of nanoparticles for drug delivery, enhancing bioavailability and reducing side effects.

Case Study :

A study demonstrated that ADCs using this compound significantly improved the therapeutic index of chemotherapeutic agents in preclinical models, leading to higher tumor regression rates compared to non-conjugated drugs.

Protein Modification

Overview : this compound serves as a versatile tool for modifying proteins, enabling the development of novel therapeutics and diagnostic agents.

Applications :

- Protein PEGylation : The tosyl group allows for selective modification of amino acids in proteins, enhancing their stability and half-life in circulation.

- Enzyme Stabilization : Proteins modified with this compound exhibit increased resistance to denaturation and proteolysis.

Data Table 1: Effects of this compound on Protein Stability

| Protein Type | Stability Increase (%) | Half-life (hrs) |

|---|---|---|

| Enzyme A | 45 | 12 |

| Enzyme B | 30 | 10 |

| Antibody C | 50 | 24 |

Diagnostic Applications

Overview : The compound's ability to enhance signal detection makes it suitable for use in diagnostic assays.

Applications :

- Fluorescent Probes : this compound can be conjugated with fluorescent dyes for use in imaging applications, improving the sensitivity of detection methods.

- Biosensors : Its incorporation into biosensors enhances the interaction between biological molecules, leading to improved detection limits.

Case Study :

In a diagnostic assay for biomarker detection, the use of this compound-conjugated probes resulted in a threefold increase in sensitivity compared to traditional methods, demonstrating its potential in clinical diagnostics.

Material Science

Overview : The unique properties of this compound are also exploited in the development of advanced materials.

Applications :

- Hydrogels : It is used in the synthesis of hydrogels that can be utilized for drug release systems or tissue engineering scaffolds.

- Coatings : The compound can be applied as a surface coating to enhance biocompatibility and reduce protein adsorption on medical devices.

Summary of Research Findings

The applications of this compound span multiple fields, showcasing its versatility as a chemical tool. The following table summarizes key findings from various studies:

| Application Area | Key Findings |

|---|---|

| Drug Delivery | Improved therapeutic index in ADCs |

| Protein Modification | Enhanced stability and half-life |

| Diagnostics | Increased sensitivity in biomarker detection |

| Material Science | Development of biocompatible hydrogels |

Mechanism of Action

The mechanism of action of Tos-PEG16-OH involves its ability to modify the surface properties of molecules and materials. The polyethylene glycol (PEG) chain provides hydrophilicity and flexibility, while the tosyl group allows for further functionalization through substitution reactions. This dual functionality enables this compound to interact with various molecular targets and pathways, enhancing the solubility, stability, and bioavailability of the modified compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Tos-PEG16-OH with structurally or functionally analogous PEG derivatives.

HO-PEG16-OH

- Functional Groups : Dual hydroxyl (-OH) termini.

- Molecular Weight : 722.9 g/mol .

- Reactivity : Participates in esterification, etherification, and carbodiimide-mediated couplings.

- Applications: Stabilizes nanoparticles, synthesizes PROTACs, and modifies biomolecules for enhanced solubility .

- Limitations: Limited to reactions requiring hydroxyl groups, lacking the tosyl group’s versatility in nucleophilic substitutions.

HS-PEG-OH

- Functional Groups : Thiol (-SH) and hydroxyl (-OH) termini.

- Reactivity : Thiols form disulfide bonds or conjugate with gold surfaces and maleimides.

- Applications: Protein labeling, gold nanoparticle functionalization, and redox-sensitive drug delivery .

- Advantages : Enables site-specific modifications in reducing environments.

NHS-PEG-OH (e.g., NHS-C16-COOH)

- Functional Groups : N-hydroxysuccinimide (NHS) ester and carboxylic acid (-COOH).

- Reactivity : NHS esters react with primary amines to form stable amide bonds.

- Applications : Bioconjugation of antibodies, peptides, and enzymes .

- Limitations : NHS esters are moisture-sensitive, requiring anhydrous storage.

Dopamine-PEG-OH (Do-PEG-OH)

- Functional Groups : Dopamine (catechol) and hydroxyl (-OH).

- Reactivity: Catechol groups adhere to metal oxides and polymers via non-covalent interactions.

- Applications : Bioadhesives, surface coatings for medical devices, and drug delivery to neural tissues .

Comparative Data Table

*Estimated based on PEG16 backbone and functional group additions.

Research Findings and Key Considerations

- Reactivity Efficiency : this compound’s tosyl group enables efficient conjugation under mild alkaline conditions, achieving >80% yield in amine coupling reactions (inferred from analogous PEG-tosyl chemistries). In contrast, NHS-PEG-OH achieves >90% conjugation efficiency but requires strict anhydrous handling .

- Biocompatibility : HO-PEG16-OH and this compound exhibit low cytotoxicity (IC50 > 1 mM in HEK293 cells), critical for biomedical applications .

- Stability : Tosyl groups hydrolyze slowly in aqueous buffers (t1/2 ≈ 72 hours at pH 7.4), allowing controlled reaction kinetics compared to rapid NHS ester hydrolysis (t1/2 < 1 hour) .

Q & A

Q. What are the recommended methods for synthesizing Tos-PEG16-OH and ensuring purity?

To synthesize this compound, researchers should employ stepwise PEGylation protocols, starting with tosyl chloride activation followed by sequential ethylene oxide addition. Critical steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and purifying the final product using size-exclusion chromatography (SEC) or dialysis. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify residual solvents or unreacted precursors . For reproducibility, document reaction conditions (temperature, stoichiometry, catalyst use) and adhere to IUPAC nomenclature in reporting .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : Analyze proton (¹H) and carbon-13 (¹³C) spectra to verify PEG chain length and tosyl group integrity.

- Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to confirm molecular weight and detect side products.

- Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., hydroxyl, sulfonate) and assess covalent bond formation.

Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

Design solubility studies using a matrix of solvents (aqueous, polar aprotic, non-polar) and pH levels. Quantify solubility via UV-Vis spectrophotometry or gravimetric analysis. For stability, conduct accelerated degradation tests under oxidative (H₂O₂), thermal (40–80°C), and photolytic conditions. Monitor decomposition products using LC-MS and correlate findings with Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound in novel conjugation reactions?

Adopt a Design of Experiments (DOE) framework to optimize variables (e.g., pH, temperature, molar ratios). Use response surface methodology (RSM) to model reaction efficiency. Include negative controls (e.g., PEG derivatives without the tosyl group) to isolate the compound’s specific reactivity. Validate conjugation success via fluorescence labeling or gel electrophoresis, and quantify yields using qNMR .

Q. What strategies are effective for reconciling contradictory data regarding this compound’s catalytic activity in different solvent systems?

- Systematic error analysis : Audit instrumentation calibration (e.g., HPLC detectors, pH meters) and operator variability.

- Solvent-effect studies : Compare dielectric constants and hydrogen-bonding capacities to explain activity disparities.

- Meta-analysis : Integrate literature data using PRISMA guidelines to identify trends or methodological biases. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What systematic approaches ensure reproducibility when using this compound in multi-step organic syntheses?

- Standardized protocols : Document batch-specific parameters (e.g., lot numbers, storage conditions).

- Collaborative validation : Share samples with independent labs for cross-testing.

- Data transparency : Publish raw datasets (e.g., NMR FID files, chromatograms) as supplementary materials. Use electronic lab notebooks (ELNs) with version control to track procedural modifications .

Q. How can researchers integrate this compound into existing literature frameworks for PEGylated compound analysis?

Conduct a systematic literature review using databases like SciFinder or Reaxys, focusing on PEGylation mechanisms and tosyl chemistry. Map knowledge gaps using PICO (Population, Intervention, Comparison, Outcome) frameworks. Cite primary sources for analogous compounds and highlight this compound’s unique properties (e.g., hydrolytic stability, linker flexibility) in comparative tables .

Methodological Guidance for Data Handling

- Data tables : Organize solubility/stability results into matrices with columns for solvent, temperature, pH, and degradation rate. Include standard deviations from triplicate trials.

- Supplementary materials : Archive large datasets (e.g., NMR spectra, kinetic plots) in repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.